
1-(3,5-Diethoxyphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(3,5-Diethoxyphenyl)ethanone often involves detailed organic reactions, including Ullmann reactions, which are critical for forming biphenyl structures or their analogues. For instance, the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl via a nickel-modified Ullmann reaction yielded unexpected by-products identified through crystallographic analysis, highlighting the complexities of synthesizing such compounds (Manzano, Baggio, & Cukiernik, 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(3,5-Diethoxyphenyl)ethanone is often elucidated using X-ray diffraction techniques. These studies reveal the intricate details of intra- and intermolecular bonding, pi-delocalization, and the spatial arrangement of molecules. For example, detailed charge density analysis can uncover the extent of pi-delocalisation throughout the molecule, essential for understanding the electronic properties of such compounds (Hibbs, Overgaard, & Piltz, 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(3,5-Diethoxyphenyl)ethanone can result in the formation of novel structures with diverse properties. The reactivity of such compounds under various conditions can lead to the discovery of new chemical entities with potential applications. For instance, reactions with N,N-dimethylformamide dimethyl acetal can yield heterocycles, showcasing the versatility of these compounds in synthesizing complex molecular structures (Moskvina, Shilin, & Khilya, 2015).
Physical Properties Analysis
The physical properties of compounds similar to 1-(3,5-Diethoxyphenyl)ethanone, such as crystallinity, melting points, and solubility, are crucial for their practical applications. Crystallographic studies provide insights into the polymorphism and phase transitions, which are essential for understanding the stability and solubility of these compounds (Suarez et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds focus on their reactivity, stability under different conditions, and interactions with other molecules. Studies employing techniques like FT-IR and NMR spectroscopy, along with computational methods such as DFT calculations, offer profound insights into the electronic structure, charge distribution, and potential reactivity pathways (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
1-(3,5-Diethoxyphenyl)ethanone has been utilized in various chemical reactions and synthesis processes. For instance, it's used in regioselective bromination and other reactions of 1-(3-benzofuranyl)-2-phenylethanones, a process that has led to the preparation of different ethanones with potential applications in chemical synthesis (Kwiecień & Baumann, 1998). Additionally, its derivatives have been involved in the synthesis of cytosporone B, highlighting its role in producing biologically active compounds (吕超 et al., 2015).
Charge Density Analysis
Charge density analysis of 1-(3,5-Diethoxyphenyl)ethanone derivatives, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into the intramolecular and intermolecular bonding features of these compounds, contributing to the understanding of their chemical properties and potential applications in materials science (Hibbs et al., 2003).
Degradation Studies
Studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, including derivatives of 1-(3,5-Diethoxyphenyl)ethanone, offer valuable information on the breakdown and transformation of complex organic molecules. This knowledge is essential in fields such as environmental chemistry and bioremediation (Kawai et al., 1988).
Fluorescence and Sensing Applications
The compound has also been a starting material in the synthesis of fluorescent probes, like the BODIPY-based probe, which shows selectivity for H2S. This indicates its potential use in biological sensing and imaging applications (Fang et al., 2019).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of 1-(3,5-Diethoxyphenyl)ethanone have been explored for their antimicrobial properties, showcasing the compound's relevance in drug development and medicinal chemistry (Wanjari, 2020).
Eigenschaften
IUPAC Name |
1-(3,5-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDYKMTNWEIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402253 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Diethoxyphenyl)ethanone | |
CAS RN |
103604-53-1 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




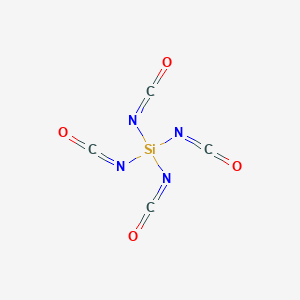
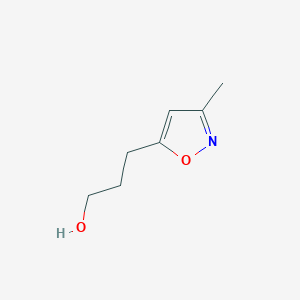
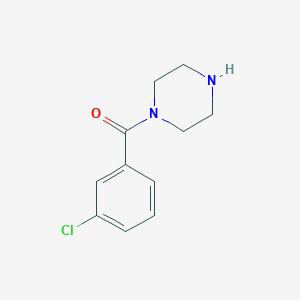
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
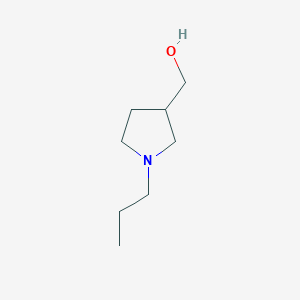
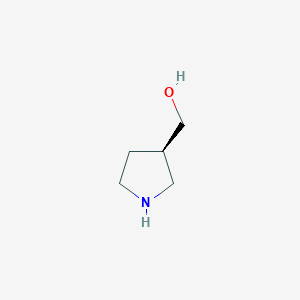
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
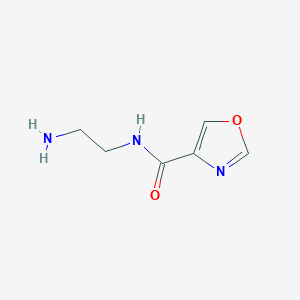
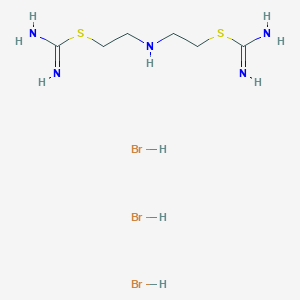
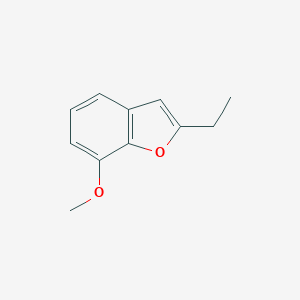
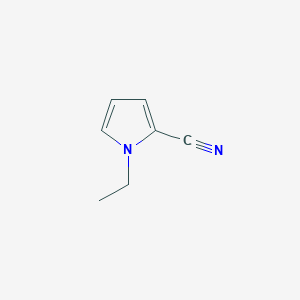
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)